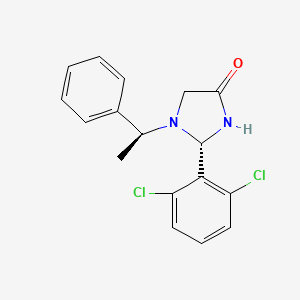

(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one

Description

Properties

IUPAC Name |

(2S)-2-(2,6-dichlorophenyl)-1-[(1S)-1-phenylethyl]imidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O/c1-11(12-6-3-2-4-7-12)21-10-15(22)20-17(21)16-13(18)8-5-9-14(16)19/h2-9,11,17H,10H2,1H3,(H,20,22)/t11-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWBYRMAJLBSCX-GTNSWQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(=O)NC2C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2CC(=O)N[C@@H]2C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one typically involves the reaction of 2,6-dichlorobenzaldehyde with (S)-1-phenylethylamine to form an imine intermediate. This intermediate is then cyclized with a suitable reagent, such as an isocyanate, to form the imidazolidinone ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts such as Lewis acids.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazolidinone oxides, while substitution reactions could introduce new functional groups into the phenyl ring.

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting specific biological pathways. Its structural features allow for modifications that enhance efficacy and selectivity.

Case Study : Research has highlighted its role as a positive allosteric modulator of the dopamine D1 receptor, which is implicated in several neuropsychiatric disorders. For instance, DETQ, a close analog of this compound, demonstrated increased locomotor activity and cognitive performance in animal models without the adverse effects commonly associated with D1 agonists .

| Compound | Effect | Study Reference |

|---|---|---|

| DETQ | Increased locomotor activity | |

| LY3154207 | Phase 2 clinical trials for neuropsychiatric disorders |

Agricultural Chemistry

Overview : The compound is utilized in formulating agrochemicals, enhancing crop protection products by improving their efficacy against pests and diseases.

Applications :

- Enhances stability and effectiveness of pesticides.

- Improves resistance against various agricultural pathogens.

Biochemical Research

Overview : Researchers employ this compound to study enzyme interactions and metabolic pathways. It provides insights into biological processes and potential therapeutic targets.

Research Findings : Investigations into its interactions with cytochrome P450 enzymes have revealed its potential as an inhibitor, suggesting applications in drug metabolism studies .

Material Science

Overview : The unique properties of (S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one make it suitable for creating advanced materials.

Applications :

- Development of polymers with specific chemical resistance.

- Creation of coatings that require durability under various environmental conditions.

Analytical Chemistry

Overview : This compound is employed as a standard in analytical methods to ensure accuracy and reliability in chemical analyses.

Applications :

- Used in quality control processes across pharmaceutical and chemical industries.

- Serves as a reference material in various spectroscopic analyses.

Mechanism of Action

The mechanism of action of (S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Imidazole and imidazolidinone derivatives exhibit diverse biological activities and synthetic applications. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Structural Similarities and Differences

- Core Structure: All compounds share an imidazole or imidazolidinone core. The target compound’s imidazolidinone ring is saturated, whereas others (e.g., butoconazole) retain the aromatic imidazole ring .

- Substituents: The target compound’s 2,6-dichlorophenyl group is also present in butoconazole and the antimycobacterial derivative 2e . However, the (S)-1-phenylethyl group in the target compound enhances stereochemical control, unlike the biphenyl or thioether groups in analogs . Nitro and chloromethyl groups in ’s compound suggest reactivity tailored for further functionalization, contrasting with the stabilized hydrazono group in ’s antitubercular derivatives .

Physicochemical Properties

- Solubility and Stability : Butoconazole nitrate’s nitrate salt enhances aqueous solubility for topical formulations, whereas the target compound’s tert-butyl group improves lipophilicity, favoring organic-phase reactions .

- Stereochemical Purity : The target compound’s dual (S)-configurations are rigorously controlled during synthesis, unlike racemic mixtures seen in earlier imidazole derivatives (e.g., ’s butoconazole precursor) .

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis (via Boc-protection and stereoselective alkylation) achieves >98% enantiomeric excess, outperforming classical chlorination methods used for ’s derivatives .

- Biological Relevance : While dichlorophenyl groups are common in antimicrobial agents, the target compound’s lack of direct bioactivity underscores its role as a scaffold rather than an end-stage drug .

Biological Activity

(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one is a compound that has garnered attention for its potential biological activities, particularly as a positive allosteric modulator of the dopamine D1 receptor. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

- Molecular Formula : C17H16Cl2N2O

- Molecular Weight : 335.23 g/mol

- CAS Number : 1149765-12-7

The compound functions primarily as a positive allosteric modulator (PAM) of the dopamine D1 receptor. PAMs enhance the receptor's response to its natural ligand, dopamine, without directly activating the receptor themselves. This mechanism can potentially mitigate some of the limitations associated with traditional D1 receptor agonists, such as tachyphylaxis and inverted U-shaped dose-response curves .

In Vitro Studies

In vitro studies have shown that this compound selectively potentiates the human D1 receptor. The compound was evaluated for its ability to enhance dopamine signaling in various cellular models. Notably, it did not exhibit significant allosteric agonist effects, which is advantageous for maintaining controlled activation of the receptor .

In Vivo Studies

Research involving transgenic mice expressing the human D1 receptor demonstrated that this compound increased locomotor activity over a wide dose range without producing the adverse effects commonly associated with direct agonists. Furthermore, it showed efficacy in reversing hypoactivity induced by dopamine depletion in animal models, suggesting its potential utility in treating motor symptoms associated with Parkinson's disease .

Data Tables

| Study | Model | Effect Observed | Dose Range |

|---|---|---|---|

| In Vitro | CHO Cells | Potentiation of D1 receptor activity | N/A |

| In Vivo | hD1 Mice | Increased locomotor activity; reversed hypoactivity | Wide range |

Case Study 1: Parkinson's Disease Model

In a study assessing the effects of this compound on a rodent model of Parkinson's disease, researchers found that administration of the compound significantly improved motor function compared to control groups. The study highlighted the compound's ability to enhance dopaminergic signaling without inducing the side effects typically seen with direct D1 agonists .

Case Study 2: Cognitive Enhancement

Another investigation focused on cognitive enhancement through modulation of the D1 receptor. The results indicated that treatment with this compound improved performance in cognitive tasks related to memory and learning in animal models. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Q & A

Q. How can researchers optimize the synthesis of (S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one to improve enantiomeric purity?

- Methodological Answer : Synthesis optimization requires careful selection of chiral catalysts (e.g., asymmetric hydrogenation catalysts) and purification techniques. Recrystallization using polar solvents (e.g., ethanol/water mixtures) can enhance enantiomeric purity, while chiral stationary phase HPLC can monitor progress. Reaction parameters such as temperature (e.g., 0–25°C), solvent polarity, and stoichiometric ratios of precursors (e.g., imidazole derivatives and dichlorophenyl reactants) must be systematically varied and validated via spectroscopic analysis .

Q. What analytical techniques are critical for confirming the stereochemical configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous stereochemical determination, as demonstrated in structurally analogous imidazolidinone derivatives . Complementary techniques include:

- NMR Spectroscopy : NOESY/ROESY to assess spatial proximity of substituents.

- Chiral HPLC : To quantify enantiomeric excess (≥95% purity).

- Circular Dichroism (CD) : To correlate optical activity with configuration .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound with target proteins?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model ligand-protein binding affinities by sampling conformational poses. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability over time, while free-energy perturbation (FEP) calculations quantify binding energy contributions. Validate predictions with in vitro assays (e.g., surface plasmon resonance) to measure dissociation constants (Kd) .

Q. What experimental design considerations are necessary to assess the environmental fate of this compound in aquatic systems?

- Methodological Answer : Adopt a split-plot design with nested variables:

- Main Plots : Environmental compartments (water, sediment).

- Subplots : pH (4–9), temperature (10–30°C).

- Sub-Subplots : Microbial communities (aerobic/anaerobic).

Quantify degradation kinetics via LC-MS/MS and assess toxicity using standardized bioassays (e.g., Daphnia magna survival rates). Long-term studies (≥6 months) are critical to capture photolytic and biotic transformation pathways .

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer : Conduct a meta-analysis with stringent inclusion criteria:

- Control for variables: Cell line/population heterogeneity, assay conditions (e.g., serum concentration).

- Apply statistical tools: Multivariate regression to identify confounding factors (e.g., solvent effects).

- Replicate experiments under harmonized protocols (e.g., OECD guidelines).

Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How to evaluate the stability of this compound under varying physicochemical conditions?

- Methodological Answer : Perform stress testing:

- Thermal Stability : Incubate at 40–80°C for 1–4 weeks; monitor degradation via HPLC.

- Hydrolytic Stability : Expose to buffers at pH 2, 7, and 12.

- Photolytic Stability : Use a xenon arc lamp (ICH Q1B guidelines).

Characterize degradation products via high-resolution mass spectrometry (HRMS) and assess toxicity .

Methodological Frameworks

Q. What steps ensure accurate integration of theoretical frameworks in studies involving this compound?

- Methodological Answer :

- Step 1 : Align hypotheses with established theories (e.g., ligand-receptor interaction models for bioactivity studies).

- Step 2 : Use conceptual frameworks to guide experimental variables (e.g., Hammett constants for electronic effects of substituents).

- Step 3 : Iteratively refine theoretical assumptions based on empirical data (e.g., QSAR models updated with new IC50 values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.